molecular formula C45H82N12O14S2 B1666051 H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH CAS No. 118850-71-8

H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

Cat. No. B1666051
M. Wt: 1079.3 g/mol
InChI Key: XVZUZGWPOCVGGZ-NETRMLAPSA-N
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Description

Synthesis Analysis

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a process that involves sequentially adding amino acids to a growing chain . The process can be complex and requires careful control of conditions to ensure the correct sequence is formed.


Molecular Structure Analysis

The structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy can be used to determine the three-dimensional structure of peptides .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bonds, and reactions with specific reagents that can modify the amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, including its solubility, stability, and reactivity, depend on the properties of its constituent amino acids .

Scientific Research Applications

1. Peptide Synthesis and Racemization Studies

Studies have been conducted on the synthesis of peptides and their racemization properties. For instance, tripeptides including H-Gly-DL-Ala-B-OH with variations in amino acid residues were synthesized to study the separation of diastereomers by amino acid analyzers. The separation of diastereomeric mixtures such as H-Gly-DL-Ala-L-Val-OH and H-Gly-DL-Ala-L-Leu-OH was achieved, providing insights into peptide synthesis and racemization dynamics (Izumiya, Muraoka, & Aoyagi, 1971).

2. Structural Analysis of Peptides and Proteins

Research has also focused on the structural analysis of peptides and proteins. For example, the amino acid sequence of sarcine adenylate kinase from skeletal muscle was determined, revealing details about the protein's structure and potential functional sites (Heil et al., 1974). Similarly, the conformation of N-acetylamino acid N'-methylamides, including derivatives of DL-Ala, DL-Asn, Gln, His, DL-Ile, DL-Leu, Met, DL-Pro, DL-Phe, Ser, Thr, Trp, Tyr, DL-Val, DL-Nva, and dl-Nle, was studied using NMR methods in dimethyl sulfoxide solution, contributing to our understanding of peptide conformations (Siemion & Picur, 1988).

3. Analysis of Amino Acid Sequences in Biological Systems

Research has delved into the analysis of amino acid sequences in various biological systems. For example, the primary structure of murine major histocompatibility complex alloantigens was studied, providing significant information on the amino acid sequence of these important immune system components (Uehara et al., 1980). The determination of these sequences enhances our understanding of immune responses and molecular recognition processes.

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific sequence and properties. Some peptides are toxic or allergenic, while others are safe for use in humans .

Future Directions

The field of peptide research is rapidly advancing, with new methods for peptide synthesis and analysis being developed. Future research may also discover new biological roles for peptides and develop new peptide-based therapeutics .

properties

IUPAC Name

3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZUZGWPOCVGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N12O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anti-inflammatory peptide 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Reactant of Route 2
H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Reactant of Route 3
H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Reactant of Route 4
H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Reactant of Route 5
H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Reactant of Route 6
H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.